Fecosterol (CAS 516-86-9) is a highly specific 3β-sterol intermediate in the fungal ergosterol biosynthesis pathway, characterized by a methylidene group at C-24 and a double bond at C-8 [1]. As the direct product of zymosterol methylation by ERG6 and the obligate substrate for the C-8 sterol isomerase (ERG2), fecosterol plays a critical role in fungal membrane integrity and sterol metabolism [1]. In industrial and academic procurement, it is primarily sourced as a high-purity reference standard for lipidomics, a specific substrate for in vitro enzymatic assays, and a definitive biomarker for evaluating antifungal drug resistance mechanisms—particularly those involving polyenes and morpholines [2].
Substituting fecosterol with downstream end-products like ergosterol or generic sterols like cholesterol fundamentally invalidates targeted metabolic studies and resistance profiling [1]. In drug discovery, resistance to polyenes (e.g., Amphotericin B) or morpholines often manifests through ERG2 mutations, leading to the complete depletion of ergosterol and the diagnostic accumulation of fecosterol [2]. Using ergosterol as a generic baseline cannot quantify this pathway block. Furthermore, in mass spectrometry and chromatographic lipid profiling, fecosterol and its immediate isomer episterol require exact, pure reference standards to resolve overlapping retention times and fragmentation patterns, making crude sterol mixtures scientifically unusable for precise metabolic mapping [3].
In biochemical assays evaluating fungal sterol biosynthesis, fecosterol serves as the exclusive natural substrate for the C-8 sterol isomerase (ERG2), which catalyzes the isomerization of the C-8(9) double bond to the C-7(8) position to form episterol [1]. Recombinant enzymatic studies demonstrate that ERG2 exhibits strict substrate specificity, with fecosterol yielding a defined turnover rate, whereas downstream sterols like ergosterol or upstream precursors like zymosterol yield zero isomerase activity [2].
| Evidence Dimension | ERG2 Isomerase Catalytic Turnover |
| Target Compound Data | Fecosterol: Active substrate for C-8 to C-7 isomerization |
| Comparator Or Baseline | Ergosterol / Zymosterol: 0% conversion (non-substrates) |
| Quantified Difference | Absolute requirement of fecosterol for ERG2 assay functionality |
| Conditions | In vitro recombinant ERG2 enzyme assay |
Procurement of pure fecosterol is mandatory for laboratories screening novel ERG2 inhibitors or characterizing mutant isomerase kinetics, as substitute sterols cannot initiate the reaction.
Fecosterol is a critical quantitative biomarker for identifying specific mechanisms of polyene antifungal resistance[1]. Clinical isolates of Candida species with ERG2 mutations exhibit reduced susceptibility to Amphotericin B. Lipidomic profiling reveals that these resistant strains show a near-complete depletion of ergosterol (dropping from >64% of total sterols in wild-type to undetectable levels) and a massive compensatory accumulation of fecosterol and related ergosta-type sterols [2].
| Evidence Dimension | Cellular Sterol Accumulation Profile |
| Target Compound Data | Fecosterol: Massive accumulation in ERG2-mutant resistant strains |
| Comparator Or Baseline | Ergosterol: Undetectable in resistant strains (vs. >64% in wild-type) |
| Quantified Difference | Complete shift from ergosterol-dominant to fecosterol-dominant sterol profile |
| Conditions | Lipidomic profiling of Amphotericin B-resistant Candida clinical isolates |
Analytical labs must procure fecosterol standards to accurately quantify this metabolic shift and diagnose ERG2-mediated antifungal resistance.
In high-resolution gas chromatography-mass spectrometry (GC-MS) workflows, fecosterol and its isomer episterol present nearly identical mass fragmentation patterns due to their shared molecular weight (398.67 g/mol) and structural similarity [1]. Accurate quantification requires pure reference standards to establish exact retention times. Without a high-purity fecosterol standard, analytical platforms cannot reliably differentiate the C-8(9) double bond of fecosterol from the C-7(8) double bond of episterol, leading to conflated metabolic data in sterol profiling [2].
| Evidence Dimension | GC-MS Retention Time Calibration |
| Target Compound Data | Fecosterol: Provides exact retention time for C-8(9) isomer |
| Comparator Or Baseline | Episterol / Crude Extracts: Overlapping peaks without standard calibration |
| Quantified Difference | Enables baseline resolution of structural isomers |
| Conditions | GC-MS lipidomic profiling of fungal extracts |
Procuring high-purity fecosterol is essential for metabolomics core facilities to calibrate instruments and prevent misidentification of closely related sterol isomers.
Fecosterol is the essential substrate for high-throughput screening of novel antifungal compounds targeting the C-8 sterol isomerase (ERG2), such as next-generation morpholines. Procurement of the pure compound ensures reliable baseline kinetics that cannot be achieved with downstream sterols [1].
Used as a quantitative reference standard in clinical mycology labs to detect ERG2 or ERG6 mutations in polyene-resistant Candida and Cryptococcus strains by measuring the diagnostic accumulation of fecosterol in place of ergosterol [2].
Procured by analytical core facilities to calibrate GC-MS and LC-MS instruments, ensuring the accurate chromatographic separation of fecosterol from its structural isomer, episterol, in complex biological matrices [3].